4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with a propan-2-yl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Exhibits similar anti-inflammatory and anti-cancer properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Known for its binding to kinase domains.
Uniqueness
4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide stands out due to its unique benzoxazole ring structure, which imparts specific chemical properties and enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methyl-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-15(2)19-10-13-22-21(14-19)26-24(28-22)18-8-11-20(12-9-18)25-23(27)17-6-4-16(3)5-7-17/h4-15H,1-3H3,(H,25,27) |
InChI Key |
MVNIUGHSGACJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Origin of Product |
United States |
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